molecular formula C14H17ClN2O2 B4408056 1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride

1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride

Cat. No. B4408056
M. Wt: 280.75 g/mol
InChI Key: HJABZXDPTVYLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride, also known as AGN 192836, is a potent and selective histamine H3 receptor antagonist. It has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.

Mechanism of Action

1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride 192836 is a selective antagonist of the histamine H3 receptor, a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the H3 receptor, this compound 192836 increases the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and wakefulness.
Biochemical and Physiological Effects:
In animal studies, this compound 192836 has been shown to improve cognitive function and increase wakefulness. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride 192836 is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. However, one limitation is that it may not be suitable for use in certain animal models due to species differences in the expression and function of the H3 receptor.

Future Directions

For 1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride 192836 research include further investigation of its potential therapeutic applications in neurological disorders, as well as the development of more selective and potent H3 receptor antagonists. Additionally, studies are needed to better understand the mechanism of action of this compound 192836 and its effects on neurotransmitter release in the brain.

Scientific Research Applications

1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride 192836 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound 192836 has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD. It has also been investigated for its potential use in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.

properties

IUPAC Name

1-[2-(2-imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-13(17)12-5-3-4-6-14(12)18-10-9-16-8-7-15-11-16;/h3-8,11H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJABZXDPTVYLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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